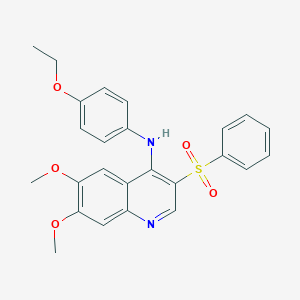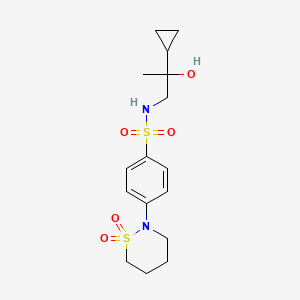![molecular formula C15H21NO5 B2716382 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid CAS No. 4926-13-0](/img/structure/B2716382.png)
4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is a chemical compound with the molecular formula C15H21NO5 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is characterized by two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The InChI code for this compound is 1S/C15H21NO5/c1-20-12-7-6-11 (10-13 (12)21-2)8-9-16-14 (17)4-3-5-15 (18)19/h6-7,10H,3-5,8-9H2,1-2H3, (H,16,17) (H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is 295.33 . The melting point is reported to be between 85-88°C .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
Research on carboxylic acid-functionalized fullerene derivatives, such as 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, highlights their use as interfacial layer materials in inverted polymer solar cells. These compounds enhance device performance by reducing series resistance, improving wetting properties with the organic photoactive layer, and facilitating charge transfer and collection, ultimately leading to higher power conversion efficiency (Choi et al., 2013).
Supramolecular Assemblies
A study on phenyl C61 butyric acid demonstrates its role in chemically and electrochemically responsive supramolecular assemblies. These materials can undergo self-assembly via molecular switching events, showcasing potential in materials science for developing responsive and adaptive materials (Kim et al., 2015).
Organic Synthesis and Drug Development
Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester are investigated for their neuroprotective properties, offering a multi-target therapeutic approach for diseases like Alzheimer's. This showcases the potential of structurally complex carboxylic acids in drug development and therapeutic applications (Lecanu et al., 2010).
Antimicrobial Activities
Research into synthetic butenolides and their pyrrolone derivatives, which share functional similarities with carboxylic acid compounds, reveals their potential antimicrobial activities. This points to the broader application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Husain et al., 2010).
Zukünftige Richtungen
The future directions for “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” could involve further exploration of its potential biological activities and its use in proteomics research . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and safety profile.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-7-6-11(10-13(12)21-2)8-9-16-14(17)4-3-5-15(18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGZJBNIWUEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)




![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)